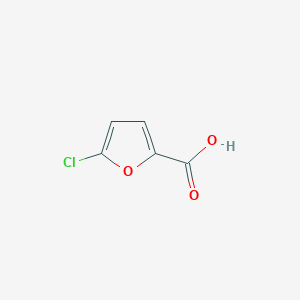

5-Chlorofuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTBDUTXMIMRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284096 | |

| Record name | 5-chlorofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-30-4 | |

| Record name | 618-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chlorofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-furoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82CK397B66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chlorofuran-2-carboxylic acid (CAS 618-30-4): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Chlorofuran-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis protocols, reactivity, and its significant role in the synthesis of advanced pharmaceutical compounds.

Core Molecular Characteristics

This compound, also known as 5-chloro-2-furoic acid, is a halogenated derivative of furan-2-carboxylic acid. The introduction of a chlorine atom at the 5-position of the furan ring significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 618-30-4 | |

| Molecular Formula | C₅H₃ClO₃ | |

| Molecular Weight | 146.53 g/mol | [1] |

| Appearance | White monoclinic needle-shaped crystal | [2] |

| Melting Point | 179-180 °C | [3] |

| Boiling Point | 246.8 ± 20.0 °C (Predicted) | [3] |

| Density | 1.515 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethanol, ether, DMSO, and slightly soluble in methanol. | [2][3] |

| InChI Key | NNTBDUTXMIMRKK-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. Here, we detail two common and effective laboratory-scale preparations.

Method 1: Oxidation of 5-Chloro-2-furfuraldehyde

This method involves the oxidation of the corresponding aldehyde, 5-chloro-2-furfuraldehyde, to the carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate being a robust and effective choice.[2]

Experimental Protocol:

-

In a 50 mL four-neck round-bottom flask equipped with a stirrer, add water and DMF.

-

While stirring, slowly add potassium permanganate and 5-chloro-2-furfuraldehyde, maintaining the temperature at 10°C.

-

Continue stirring for 1 hour, then allow the reaction to gradually warm to room temperature.

-

Transfer the flask to an oil bath and heat to 120°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Cool the concentrated filtrate to room temperature and adjust the pH to 2 with 10% hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and purify by recrystallization from anhydrous ethanol to yield this compound.[2]

Method 2: Hydrolysis of 5-Chloro-2-furancarboxylic acid ethyl ester

A reliable and well-documented method involves the basic hydrolysis of the corresponding ethyl ester. This procedure is often preferred for its clean conversion and straightforward work-up.[1]

Experimental Protocol:

-

Dissolve 8 g of 5-Chloro-2-furancarboxylic acid ethyl ester in 50 mL of ethanol in a round-bottom flask.

-

Add 50 mL of 1N aqueous sodium hydroxide to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer with 1N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Collect the precipitated crystals by filtration and wash with a diethyl ether-hexane mixture to obtain pure 5-chloro-2-furancarboxylic acid (yield: 5.3 g).[1]

Synthesis Workflow Diagram:

References

Physicochemical properties of 5-Chlorofuran-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorofuran-2-carboxylic Acid

Introduction

This compound is a halogenated heterocyclic compound belonging to the furan family of organic molecules. Possessing both a carboxylic acid functional group and a chlorine atom on the aromatic furan ring, it serves as a versatile and valuable intermediate in various fields, particularly in organic synthesis and drug development.[1][2] Its structural features allow for a range of chemical transformations, making it a key building block for more complex molecular architectures.[2] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and insights into its synthesis and application, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Structure

Accurate identification is the foundation of all chemical research. This compound is a white, crystalline solid under standard conditions.[1] Its molecular structure consists of a five-membered furan ring, substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 618-30-4 | ChemicalBook[4], PubChem[3] |

| Molecular Formula | C₅H₃ClO₃ | PubChem[3], ChemScene[5] |

| Molecular Weight | 146.53 g/mol | PubChem[3], ChemScene[5] |

| Synonyms | 5-Chloropyromucic acid | ChemScene[5] |

| InChI | InChI=1S/C5H3ClO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | PubChem[3] |

| InChIKey | NNTBDUTXMIMRKK-UHFFFAOYSA-N | PubChem[3] |

| SMILES | C1=C(OC(=C1)Cl)C(=O)O | ChemScene[5], PubChemLite[6] |

Core Physicochemical Properties

The utility of a chemical compound is largely dictated by its physical and chemical properties. These parameters influence its reactivity, solubility, and suitability for various applications.

| Property | Value | Notes | Source |

| Appearance | White monoclinic needle-shaped crystal | A common crystalline form for this type of molecule. | Guidechem[1] |

| Melting Point | 178-180 °C | A sharp melting point indicates high purity. | ChemicalBook[4][7] |

| Boiling Point | 246.8 ± 20.0 °C | Predicted value. Subject to decomposition at high temperatures. | ChemicalBook[4] |

| Density | 1.515 ± 0.06 g/cm³ | Predicted value. | ChemicalBook[4] |

| pKa | 2.84 ± 0.10 | The electron-withdrawing nature of the furan ring and chlorine atom increases acidity compared to simple aliphatic carboxylic acids. | ChemicalBook[4] |

| Solubility | Soluble in ethanol and ether. Slightly soluble in DMSO and Methanol. | The polar carboxylic acid group allows for solubility in polar organic solvents. | Guidechem[1], ChemicalBook[4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | Recommended to prevent potential degradation over time. | ChemicalBook[4] |

Synthesis and Reactivity Overview

Understanding the synthesis of this compound is crucial for its practical application. It is typically prepared from 5-chloro-2-furfuraldehyde via oxidation.[1] Another common route involves the hydrolysis of its corresponding ester, 5-chloro-2-furancarboxylic acid ethyl ester.[8]

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H3ClO3 | CID 234853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 618-30-4 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C5H3ClO3) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 618-30-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Chlorofuran-2-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorofuran-2-carboxylic acid is a halogenated derivative of the furan series, a class of heterocyclic organic compounds that are pivotal scaffolds in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid function and a chlorine atom on the furan ring, makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide provides a comprehensive overview of its molecular characteristics, physicochemical properties, and detailed, field-proven protocols for its synthesis, aimed at equipping researchers with the knowledge to effectively utilize this compound in their work.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

-

Molecular Formula: C₅H₃ClO₃[2]

-

IUPAC Name: this compound[3]

-

CAS Number: 618-30-4[2]

-

Molecular Weight: 146.53 g/mol [2]

-

Synonyms: 5-Chloro-2-furoic acid, 5-Chloropyromucic acid[2]

The structure consists of a five-membered furan ring containing an oxygen atom. A carboxylic acid group is attached at the C2 position, and a chlorine atom is substituted at the C5 position.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the handling, characterization, and application of this compound.

| Property | Value | Source |

| Physical State | White monoclinic needle-shaped crystal | [1] |

| Melting Point | 179-180 °C | [4] |

| Boiling Point | 246.8±20.0 °C (Predicted) | [4] |

| Solubility | Soluble in ethanol and ether | [1] |

| pKa | 2.84±0.10 (Predicted) | [4] |

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy:

-

Furan Protons (2H): Two doublets are expected in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at the C3 and C4 positions of the furan ring. The coupling constant between these two protons would be characteristic of their cis relationship on the furan ring.

-

Carboxylic Acid Proton (1H): A broad singlet is anticipated in the downfield region (δ 10-13 ppm), characteristic of a carboxylic acid proton. This peak would disappear upon D₂O exchange.

¹³C NMR Spectroscopy:

-

Carboxyl Carbon (C=O): A signal is expected in the range of δ 160-185 ppm.

-

Furan Carbons: Four distinct signals are expected for the carbon atoms of the furan ring. The carbon bearing the chlorine (C5) and the carbon bearing the carboxylic acid (C2) would be the most deshielded. The other two furan carbons (C3 and C4) would appear at higher field strengths.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5]

-

C=O Stretch: A strong, sharp absorption band should appear between 1700-1725 cm⁻¹.[5]

-

C-O Stretch: A medium to strong band is expected in the 1210-1320 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Mass Spectrometry:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 146 and an M+2 peak at m/z 148 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the oxidation of 5-chloro-2-furfuraldehyde and the hydrolysis of 5-chloro-2-furoic acid ethyl ester.

Method 1: Oxidation of 5-chloro-2-furfuraldehyde

This method involves the direct oxidation of the aldehyde functional group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

References

A Technical Guide to the Spectroscopic Characterization of 5-Chlorofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of 5-Chlorofuran-2-carboxylic acid, a valuable heterocyclic compound. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features through modern spectroscopic techniques is paramount for its effective application and quality control.[1] This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Introduction to this compound

This compound (also known as 5-chloro-2-furoic acid) is a solid, crystalline compound with the molecular formula C₅H₃ClO₃ and a molecular weight of 146.53 g/mol .[2][3][4] Its structure consists of a furan ring substituted with a carboxylic acid group at the 2-position and a chlorine atom at the 5-position. This substitution pattern significantly influences the electronic environment of the furan ring and, consequently, its spectroscopic behavior. The compound is often synthesized via the oxidation of 5-chloro-2-furfuraldehyde.[1]

Due to its reactive nature, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including nicotinic acetylcholine receptor agonists for the potential treatment of cognitive disorders.[1] Accurate spectroscopic data is therefore crucial for confirming its identity, purity, and for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is critical for accurate interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak is often used for calibration.

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the carboxylic acid proton and two for the furan ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.3 | Doublet | 1H | H-3 |

| ~6.5 | Doublet | 1H | H-4 |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, often around 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Furan Ring Protons (H-3 and H-4): The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the 3-position (H-3) is adjacent to the electron-withdrawing carboxylic acid group and is therefore expected to be more deshielded (appear at a higher chemical shift) than the proton at the 4-position (H-4). The coupling constant between these two protons (³JHH) is typically in the range of 3-4 Hz for furan systems.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit five signals, one for each of the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O |

| ~150 | C-2 |

| ~145 | C-5 |

| ~120 | C-3 |

| ~110 | C-4 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded, typically appearing in the 160-185 ppm range.[5][6]

-

Furan Ring Carbons:

-

C-2 and C-5: These carbons are attached to electronegative atoms (oxygen and chlorine/oxygen, respectively) and are therefore more deshielded than C-3 and C-4. C-2, being directly attached to the carboxylic acid group, is expected to be significantly deshielded. C-5, bonded to both the ring oxygen and chlorine, will also be in the downfield region.

-

C-3 and C-4: These carbons are expected to appear at higher field (lower ppm values) compared to C-2 and C-5. The specific assignments can be confirmed using advanced NMR techniques such as HSQC and HMBC experiments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Methodology:

-

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the furan ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | C-H stretch | Furan Ring |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C stretch | Furan Ring |

| ~1420 | C-O-H bend | Carboxylic Acid |

| ~1300 | C-O stretch | Carboxylic Acid/Furan |

| ~1020 | C-O-C stretch | Furan Ring |

| ~800 | C-Cl stretch | Chloroalkane |

Interpretation:

-

O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is a very broad and strong absorption band for the O-H stretch, typically appearing between 3300 and 2500 cm⁻¹.[7] This broadness is due to strong intermolecular hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. Conjugation with the furan ring may shift this absorption to a slightly lower wavenumber.

-

Furan Ring Vibrations: The furan ring will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching absorptions in the 1600-1500 cm⁻¹ region. The C-O-C stretching of the furan ether linkage will also be present at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) is a suitable method.

-

Ionization: In ESI, the sample is ionized by applying a high voltage to a liquid solution, typically resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Electron ionization (EI) can also be used, which typically leads to more extensive fragmentation.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion peak and several fragment ions. The presence of chlorine will be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Predicted Key m/z Values:

-

[M]⁺˙ or [M-H]⁻: The molecular ion peak is expected at an m/z corresponding to the molecular weight (146.53 for C₅H₃³⁵ClO₃). In negative ion mode, a peak at m/z 145 would be observed.

-

[M-OH]⁺: Loss of a hydroxyl radical (17 Da) from the carboxylic acid group.

-

[M-COOH]⁺: Loss of the entire carboxylic acid group (45 Da).[8]

-

[M-Cl]⁺: Loss of a chlorine atom (35/37 Da).

-

[M-CO]⁺: Decarbonylation is a common fragmentation pathway for furan rings.

Below is a conceptual representation of the fragmentation of this compound.

Caption: Predicted Fragmentation Pathway of this compound in Mass Spectrometry.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of tools for the structural elucidation and characterization of this compound. By understanding the predicted spectral features and the underlying principles of these techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. The data and protocols presented in this guide serve as a valuable resource for scientists working with this and related heterocyclic compounds.

References

- 1. This compound | 618-30-4 [chemicalbook.com]

- 2. This compound | C5H3ClO3 | CID 234853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 618-30-4 | FC140715 [biosynth.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 5-Chlorofuran-2-carboxylic Acid

Foreword: Strategic Importance and Synthetic Overview

5-Chlorofuran-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid furan core, substituted with both an electron-withdrawing carboxylic acid and a halogen, provides a versatile scaffold for generating complex molecular architectures. It is a key intermediate in the synthesis of various pharmaceuticals, including novel nicotinic acetylcholine receptor agonists for treating cognitive disorders.[1] This guide provides an in-depth exploration of the most reliable and field-proven synthetic pathways to this valuable compound, designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to dissect the underlying chemical principles, ensuring a robust understanding that facilitates not just replication, but innovation.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of this compound is predominantly achieved through two classical and highly reliable routes: the oxidation of a precursor aldehyde and the saponification of a corresponding ester. A third, increasingly relevant pathway leverages biomass-derived platform molecules, offering a more sustainable approach.

| Pathway | Starting Material | Key Transformation | Typical Yield | Key Advantages | Primary Considerations |

| Pathway 1: Oxidation | 5-Chloro-2-furfuraldehyde | Aldehyde Oxidation | Up to 98% | High yield, readily available starting material. | Use of strong oxidants, potential for over-oxidation. |

| Pathway 2: Saponification | Ethyl 5-chloro-2-furoate | Ester Hydrolysis | ~82% (calculated) | Clean reaction, straightforward workup. | Requires prior synthesis of the ester precursor. |

| Pathway 3: Biomass-Derived Approach | 5-(Chloromethyl)furfural (CMF) | Multi-step synthesis | ~70-80% (overall) | Utilizes renewable feedstock, versatile intermediates. | Multi-step process, requires handling of acid chlorides. |

Pathway 1: Oxidation of 5-Chloro-2-furfuraldehyde

This is arguably the most direct and high-yielding approach. The core principle is the selective oxidation of the aldehyde functional group at the C2 position of the furan ring to a carboxylic acid, without compromising the integrity of the chlorinated furan ring.

Mechanistic Insight

The choice of oxidant is critical. Strong oxidants like potassium permanganate (KMnO₄) in a neutral or alkaline medium are highly effective. The reaction proceeds via the formation of a manganese ester intermediate after the nucleophilic attack of the hydrated aldehyde by the permanganate ion. This intermediate then collapses, transferring a hydride from the carbonyl carbon to the manganese, leading to the formation of the carboxylate and a reduced manganese species (MnO₂). Subsequent acidification protonates the carboxylate to yield the final product. The use of an alkaline or neutral medium is crucial to prevent acid-catalyzed polymerization of the furan ring, a common side reaction.[1]

Visualizing the Oxidation Pathway

Caption: Oxidation of 5-Chloro-2-furfuraldehyde.

Validated Experimental Protocol: Potassium Permanganate Oxidation

This protocol provides a robust and reproducible method for obtaining high yields of the target compound.[1]

1. Reaction Setup:

-

In a 50 mL, four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add water and DMF. Stir to create a homogenous solution.

-

Cool the flask to 10°C using an ice bath. The use of DMF as a co-solvent aids in the solubility of the organic starting material.

2. Reagent Addition:

-

Slowly and simultaneously add potassium permanganate and 5-chloro-2-furfuraldehyde to the cooled solution under vigorous stirring.

-

Causality: The slow, controlled addition is critical to manage the exothermic nature of the oxidation and prevent temperature spikes that could lead to side reactions or degradation of the furan ring. Maintaining the temperature at 10°C during this phase is key for selectivity.

3. Reaction Progression:

-

Stir the reaction mixture for 1 hour at 10°C.

-

Gradually allow the mixture to warm to room temperature.

-

Transfer the flask to an oil bath and heat to 120°C for 3 hours.

-

Self-Validation: Monitor the reaction completion by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is no longer detected.

4. Workup and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Cool the concentrated solution and adjust the pH to ~2 with 10% hydrochloric acid. The product will precipitate as a white solid.

-

Causality: Acidification is necessary to protonate the carboxylate salt formed in situ, rendering the final product insoluble in the aqueous medium.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Recrystallize from anhydrous ethanol to obtain pure this compound.[1]

Pathway 2: Saponification of Ethyl 5-Chloro-2-furoate

This pathway is an excellent alternative, particularly if the corresponding ethyl ester is readily available or has been synthesized in a prior step. Saponification is a classical, high-fidelity transformation known for its reliability and clean reaction profiles.

Mechanistic Insight

Saponification is a base-catalyzed hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the sodium carboxylate salt and ethanol. The final product is obtained upon acidic workup.

Visualizing the Saponification Pathway

Caption: Saponification of Ethyl 5-chloro-2-furoate.

Validated Experimental Protocol: Base-Mediated Hydrolysis

This protocol is adapted from a patented synthesis, ensuring its industrial relevance and scalability.[2]

1. Reaction Setup:

-

Dissolve 8.0 g of 5-Chloro-2-furancarboxylic acid ethyl ester in 50 mL of ethanol in a round-bottom flask.

-

Add 50 mL of 1N aqueous sodium hydroxide solution.

-

Causality: The ethanol/water solvent system ensures the miscibility of both the organic ester and the aqueous base, facilitating a homogenous reaction environment for efficient hydrolysis.

2. Reaction Conditions:

-

Stir the biphasic mixture vigorously at room temperature for 1 hour.

-

Self-Validation: The reaction can be monitored by TLC, observing the disappearance of the starting ester and the appearance of a new, more polar spot corresponding to the carboxylate salt at the baseline.

3. Workup and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Causality: This washing step is crucial for purity. The desired carboxylate salt is highly soluble in the aqueous layer, while the starting ester is preferentially soluble in the ether.

-

Acidify the aqueous layer with 1N hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and then with a saturated aqueous sodium chloride solution (brine) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

4. Final Purification:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a diethyl ether/hexane mixture to afford pure 5-chloro-2-furancarboxylic acid (typically yielding around 5.3 g).[2]

Pathway 3: A Modern Approach from Biomass-Derived 5-(Chloromethyl)furfural (CMF)

With the growing emphasis on green chemistry, pathways utilizing renewable feedstocks are of paramount importance. 5-(Chloromethyl)furfural (CMF) is a versatile platform molecule that can be produced in high yield directly from biomass.[3] This pathway converts CMF into the target acid via a highly reactive acid chloride intermediate.

Mechanistic Insight

This synthesis proceeds in two conceptual stages. First, the aldehyde group of CMF is directly and selectively converted into an acid chloride using tert-butyl hypochlorite (t-BuOCl).[4] This transformation is a remarkably simple, solvent-free reaction. The resulting 5-(chloromethyl)furan-2-carbonyl chloride is a versatile intermediate. While it can be used directly, for the synthesis of the target acid, it would be quenched with water (hydrolysis). However, a more controlled route involves converting it first to a stable ester (e.g., with ethanol) followed by saponification as described in Pathway 2. The chloromethyl group (-CH₂Cl) is less reactive than the aldehyde under these oxidation conditions, allowing for selective transformation. Subsequent hydrolysis of the chloromethyl group would require more forcing conditions, which can be avoided to yield the desired this compound after a final reduction step (not detailed here, as the primary target is the chloro- derivative). For the purpose of this guide, we focus on the initial oxidation and esterification.

Visualizing the CMF-Based Pathway

Caption: Synthesis from biomass-derived CMF.

Validated Experimental Protocol: CMF to Ester Intermediate

This two-step, one-pot protocol efficiently converts CMF into a stable ester precursor.

1. Acid Chloride Formation:

-

In a 50 mL round-bottom flask protected from light (wrapped with aluminum foil), combine 5-(Chloromethyl)furfural (15.40 mmol) and tert-butyl hypochlorite (92.7 mmol).

-

Causality: t-BuOCl is a selective and convenient reagent for converting aldehydes directly to acid chlorides under mild, solvent-free conditions. Protecting the reaction from light is good practice as radical pathways can be initiated by UV light.

-

Stir the mixture rapidly at room temperature for 24 hours.

-

Self-Validation: The reaction progress can be monitored by ¹H NMR, which will show the disappearance of the aldehyde proton (~9.6 ppm) and the formation of the acid chloride. The yield of the intermediate, 5-(chloromethyl)furan-2-carbonyl chloride, is typically around 85%.

2. Esterification:

-

Without isolating the acid chloride, carefully evaporate the volatiles at room temperature.

-

Safety Note: Acid chlorides are reactive and moisture-sensitive. This step should be performed in a well-ventilated fume hood.

-

Dissolve the crude acid chloride in 20 mL of anhydrous ethanol.

-

Stir the resulting solution at 50°C for 6 hours.

-

Causality: The ethanol acts as both the solvent and the nucleophile, converting the highly reactive acid chloride into a more stable ethyl ester. Heating accelerates the reaction.

3. Isolation:

-

The resulting product, ethyl 5-(chloromethyl)furan-2-carboxylate, can be purified by standard methods such as column chromatography. This ester can then be hydrolyzed to the corresponding carboxylic acid, which would subsequently require a reduction of the chloromethyl group to achieve the final target.

Conclusion and Future Outlook

The synthesis of this compound is well-established, with the oxidation of 5-chloro-2-furfuraldehyde and the saponification of its ethyl ester representing the most robust and high-yielding methods. These pathways offer reliability and are amenable to scale-up, making them suitable for both academic research and industrial production. The emerging routes from biomass-derived CMF represent a significant step towards more sustainable chemical manufacturing. As the demand for green chemistry intensifies, further research into optimizing these biomass-to-chemical pathways, potentially through novel catalytic systems, will be a key area of development. The protocols and mechanistic insights provided in this guide offer a solid foundation for any scientist working with this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. escholarship.org [escholarship.org]

- 4. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Starting Materials for the Synthesis of 5-Chlorofuran-2-carboxylic Acid

Introduction

5-Chlorofuran-2-carboxylic acid is a pivotal intermediate in the synthesis of a wide array of high-value chemicals, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring a furan ring substituted with both an electron-withdrawing carboxylic acid and a halogen, makes it a versatile building block for constructing more complex molecular architectures. The strategic selection of a starting material is paramount, directly influencing the overall efficiency, scalability, and economic viability of the synthesis. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, focusing on the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

Primary Synthetic Pathways and Core Starting Materials

The synthesis of this compound can be approached from several precursors. The most prevalent and industrially relevant methods begin with molecules that already possess the furan-2-carboxylate or furan-2-aldehyde framework. We will explore two primary, well-documented routes and discuss other potential, albeit less common, strategies.

-

From 5-Chloro-2-furfuraldehyde via Oxidation

-

From Esters of this compound via Hydrolysis

Route 1: Oxidation of 5-Chloro-2-furfuraldehyde

This is arguably the most direct route. The starting material, 5-chloro-2-furfuraldehyde, is readily accessible and the core transformation is a simple oxidation of the aldehyde group to a carboxylic acid.

Causality and Scientific Rationale: The aldehyde functional group is highly susceptible to oxidation, making this conversion straightforward and high-yielding. The C-Cl bond at the 5-position is stable under a variety of oxidative conditions, ensuring the integrity of the core structure. The choice of oxidant is critical and can be tailored based on cost, safety, and scale.

Common oxidizing systems include:

-

Potassium Permanganate (KMnO₄): A strong, inexpensive oxidant that works effectively in neutral or alkaline media.[1]

-

Sodium Hypochlorite (NaOCl): A cost-effective and readily available oxidant, often used in aqueous solutions.[1]

-

Air with a Copper Oxide Catalyst: A greener, catalytic approach suitable for industrial-scale production.[1]

The reaction with potassium permanganate can yield up to 98% of the desired product, making it an excellent choice for laboratory-scale synthesis.[1]

Caption: Oxidation of 5-Chloro-2-furfuraldehyde.

Route 2: Hydrolysis of this compound Esters

This pathway involves the saponification of an ester, such as ethyl or methyl 5-chlorofuran-2-carboxylate, to yield the carboxylate salt, which is subsequently protonated to the final carboxylic acid.

Causality and Scientific Rationale: This is a classic and robust deprotection strategy. Esters are often used to protect carboxylic acids during other synthetic transformations. The hydrolysis is typically base-catalyzed (saponification), which is an irreversible and high-yielding process. The starting ester, 5-chloro-2-furancarboxylic acid ethyl ester, can be synthesized via several methods, including from 5-chlorosalicylaldehyde.[2][3]

The process consists of two key steps:

-

Saponification: Reaction of the ester with a strong base, like sodium hydroxide (NaOH), in a suitable solvent such as ethanol/water.

-

Acidification: Neutralization of the resulting carboxylate salt with a strong acid, like hydrochloric acid (HCl), to precipitate the final product.

Caption: Hydrolysis of an ester to the target acid.

Quantitative Data Summary

The selection of a synthetic route often depends on the desired yield, scale, and availability of starting materials. The following table provides a comparative overview of the primary routes.

| Route | Starting Material | Key Transformation | Typical Reagents | Reported Yield | Advantages & Disadvantages |

| 1 | 5-Chloro-2-furfuraldehyde | Oxidation | KMnO₄ or NaOCl | ~98%[1] | Pro: High yield, direct conversion. Con: Requires handling of strong oxidants. |

| 2 | Ethyl 5-Chlorofuran-2-carboxylate | Hydrolysis | 1. NaOH2. HCl | High (quantitative) | Pro: Clean, reliable reaction. Con: Requires prior synthesis of the ester starting material. |

Detailed Experimental Protocols

For a process to be trustworthy, it must be reproducible. The following protocols are detailed to ensure they serve as a self-validating system for the researcher.

Protocol 1: Synthesis via Oxidation of 5-Chloro-2-furfuraldehyde

This protocol is adapted from a procedure utilizing potassium permanganate as the oxidant.[1]

Materials:

-

5-Chloro-2-furfuraldehyde

-

Potassium permanganate (KMnO₄)

-

Dimethylformamide (DMF)

-

Water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous Ethanol

Procedure:

-

Setup: In a 50 mL four-neck round-bottom flask equipped with a stirrer, add water and DMF and begin stirring.

-

Reagent Addition: Cool the flask to 10°C using an ice bath. Slowly add potassium permanganate and 5-chloro-2-furfuraldehyde, ensuring the temperature remains at 10°C.

-

Initial Reaction: Stir the reaction mixture for 1 hour, then allow it to gradually warm to room temperature.

-

Heating: Transfer the flask to an oil bath and heat to 120°C for 3 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).

-

Workup (Filtration): Once the starting material is consumed, cool the mixture and filter it to remove manganese dioxide precipitate.

-

Workup (Extraction): Concentrate the filtrate under reduced pressure. Cool to room temperature and adjust the pH to 2 using 10% HCl. This will precipitate the crude product. Extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization from anhydrous ethanol to obtain pure this compound.

Protocol 2: Synthesis via Hydrolysis of Ethyl 5-Chlorofuran-2-carboxylate

This protocol is based on a standard saponification procedure.[2]

Materials:

-

5-Chloro-2-furancarboxylic acid ethyl ester

-

Ethanol

-

1N Sodium hydroxide (NaOH) solution

-

1N Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hexane

Procedure:

-

Setup: Dissolve 5-Chloro-2-furancarboxylic acid ethyl ester (8 g) in ethanol (50 ml) in a round-bottom flask.[2]

-

Hydrolysis: Add 1N aqueous sodium hydroxide (50 ml) to the solution and stir at room temperature for 1 hour.[2] Monitor the disappearance of the starting material by TLC.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol.

-

Workup (Washing): Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Workup (Acidification & Extraction): Cool the aqueous layer in an ice bath and acidify with 1N HCl until the product precipitates. Extract the mixture with ethyl acetate.

-

Drying and Purification: Wash the combined organic extracts with water and saturated aqueous sodium chloride, then dry over anhydrous magnesium sulfate.[2] Concentrate under reduced pressure.

-

Final Product: Collect the precipitated crystals by filtration and wash with a mixture of diethyl ether and hexane to yield pure 5-chloro-2-furancarboxylic acid.[2]

Alternative and Emerging Synthetic Strategies

While the two routes detailed above are the most established, other strategies are conceptually viable, though less documented in the literature for this specific molecule.

-

Direct Chlorination of 2-Furoic Acid: 2-Furoic acid is a readily available starting material, often derived from the oxidation of furfural.[4] The furan ring is electron-rich and susceptible to electrophilic aromatic substitution, with a strong preference for the 5-position. However, direct chlorination can be aggressive and may lead to side products or degradation. Controlling the reaction to achieve mono-chlorination at the desired position presents a significant challenge.

-

Halogen Exchange (Halex) from 5-Bromo-2-furoic Acid: The corresponding 5-bromo analog is commercially available. Halogen exchange reactions, often catalyzed by copper salts, can be used to convert aryl bromides to aryl chlorides. This approach is analogous to fluorodenitration reactions used to synthesize related fluorinated furans.[5] The development of an efficient catalytic system for this specific bromo-to-chloro transformation could provide an alternative and valuable synthetic route.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through two primary pathways: the oxidation of 5-chloro-2-furfuraldehyde and the hydrolysis of its corresponding esters. The choice between these routes depends on the availability of the starting material, desired scale, and process safety considerations. The oxidation route offers a direct, high-yielding conversion, while the hydrolysis route provides a clean and robust method for deprotection. As the demand for complex, furan-based pharmaceuticals grows, the optimization and development of scalable, cost-effective, and sustainable synthetic routes to key intermediates like this compound will remain an area of critical importance for the chemical and pharmaceutical industries.

References

The Rising Therapeutic Potential of Furan-Based Carboxylic Acids: A Technical Guide for Drug Discovery

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] When functionalized with a carboxylic acid moiety, this core structure gives rise to a class of molecules with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, and anticancer properties of furan-based carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of their mechanisms of action, presents quantitative data on their efficacy, and provides detailed, field-proven experimental protocols for their evaluation.

Introduction: The Furan Carboxylic Acid Scaffold

Furan-based carboxylic acids are organic compounds characterized by a furan ring substituted with one or more carboxyl groups.[3] The inherent aromaticity and the presence of the oxygen heteroatom confer unique electronic and steric properties, making them versatile building blocks in the synthesis of novel therapeutic agents.[2] The position of the carboxylic acid group on the furan ring, along with other substitutions, significantly influences the molecule's biological activity, allowing for fine-tuning of its pharmacological profile.[2] This guide will delve into the key therapeutic areas where these compounds have shown significant promise.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Furan-based carboxylic acids and their derivatives have demonstrated potent activity against a broad spectrum of pathogens, including bacteria and fungi.[3] Their mechanisms of action often involve the disruption of microbial growth and the inhibition of essential microbial enzymes.[4]

Antibacterial and Antifungal Efficacy

Various substituted furan carboxylic acid derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[3][5] For instance, certain furan-2-carboxylic acid derivatives have shown significant inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus.[5] The introduction of specific substituents, such as halogens, to the benzofuran structure can enhance antimicrobial activity, particularly against Gram-positive cocci and fungi.[6]

Table 1: Antimicrobial Activity of Selected Furan-Based Carboxylic Acid Derivatives

| Compound/Derivative | Target Organism(s) | Activity (MIC/Other) | Reference(s) |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Good activity at 64 µg/mL | [5] |

| Halo-derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid | Gram-positive cocci, Fungi | Active | [6] |

| Furan-2-carboxamides | Pseudomonas aeruginosa | Biofilm inhibition (e.g., 4b showed 58% inhibition) | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the antimicrobial potency of a compound. This protocol outlines the broth microdilution method.

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after an incubation period.[8]

-

Test furan-based carboxylic acid derivative

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate sterile liquid medium

-

Bacterial or fungal culture in logarithmic growth phase

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Preparation of Test Compound Stock Solution: Dissolve the furan-based carboxylic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilutions:

-

Add 100 µL of the stock solution of the test compound to the first well of a row.

-

Mix the contents of the first well thoroughly and transfer 100 µL to the second well.

-

Repeat this serial two-fold dilution process across the row to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well serves as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).

-

-

Inoculum Preparation: Dilute the microbial culture in sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 100 µL of the prepared inoculum to each well from the first to the eleventh well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Furan-based carboxylic acids have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory pathway.[3]

Cyclooxygenase (COX) Inhibition

A key mechanism of anti-inflammatory action for many furan derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[9] Some derivatives have shown potent inhibitory activity against both COX-1 and COX-2 isoforms.[9] For example, certain 2,4-dimethyl- and 2,5-dimethyl-N-arylfuran-3-carboxamides have demonstrated anti-inflammatory activity comparable to or exceeding that of ibuprofen in animal models.[10]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the inhibitory potential of a compound against COX-1 and COX-2.

The assay measures the peroxidase activity of COX enzymes. In the presence of a heme cofactor, the COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This peroxidase activity can be measured colorimetrically or fluorometrically using a suitable probe. The inhibition of this activity by a test compound is quantified to determine its IC50 value.[11]

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe

-

Test furan-based carboxylic acid derivative

-

96-well plate

-

Plate reader

-

Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

-

Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Incubation: Add various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

-

Detection: Stop the reaction and measure the signal (fluorescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anticancer Activity: Targeting Key Signaling Pathways

The furan nucleus is a recurring motif in a multitude of anticancer agents.[1] Furan-based carboxylic acids and their derivatives exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[12][13]

Inhibition of Pro-Survival Signaling Pathways

Several studies have demonstrated that furan derivatives can suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently hyperactivated in cancer.[13] By inhibiting these pathways, these compounds can halt the cell cycle and induce apoptosis in cancer cells. Furthermore, certain furan derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[14]

Table 2: Anticancer Activity of Selected Furan-Based Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action | Reference(s) |

| Pyridine carbohydrazide derivative | MCF-7 (Breast Cancer) | 4.06 µM | G2/M cell cycle arrest, apoptosis induction | [12] |

| N-phenyl triazinone derivative | MCF-7 (Breast Cancer) | 2.96 µM | G2/M cell cycle arrest, apoptosis induction | [12] |

| Furan-pyridinone derivative (4c) | KYSE70, KYSE150 (Esophageal Cancer) | 0.655 µg/mL (48h) | Cytotoxicity | [15] |

| 2,5-Dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide | Various | MG-MID GI50 = 4.22 µM | Antitumor | [10] |

| N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | 58 human tumor cell lines | MG-MID GI50 = 2.03 µM | Antitumor | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[16] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test furan-based carboxylic acid derivative

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[17]

-

Compound Treatment: Prepare serial dilutions of the furan-based carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, remove the medium and add 20-30 µL of MTT solution (e.g., 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[17] Agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[17][18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

Furan-based carboxylic acids represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents warrants further investigation. The synthetic accessibility and the potential for structural modification of the furan scaffold provide a robust platform for the development of novel therapeutics with improved potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The protocols and data presented in this guide offer a solid foundation for researchers to advance the discovery and development of the next generation of furan-based drugs.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 16. clyte.tech [clyte.tech]

- 17. MTT (Assay protocol [protocols.io]

- 18. MTT assay protocol | Abcam [abcam.com]

The Strategic Utility of 5-Chlorofuran-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Abstract

5-Chlorofuran-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique electronic properties and reactive handles make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of the potential research applications of this compound, with a focus on its utility in the development of novel therapeutics for cognitive disorders, as well as its potential in the design of new antimicrobial and anti-inflammatory agents. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to empower researchers in their drug discovery endeavors.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its five-membered aromatic structure, containing an oxygen atom, imparts unique physicochemical properties that can be exploited to modulate biological activity. Furan derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2] The introduction of a chlorine atom at the 5-position of the furan-2-carboxylic acid core, as in this compound, further enhances its utility as a synthetic intermediate by providing an additional site for chemical modification and influencing the electronic nature of the ring system.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClO₃ | PubChem |

| Molecular Weight | 146.53 g/mol | PubChem |

| Melting Point | 179-180 °C | ChemicalBook |

| Boiling Point | 246.8±20.0 °C (Predicted) | ChemicalBook |

| Density | 1.515±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 2.84±0.10 (Predicted) | ChemicalBook |

| Solubility | Soluble in DMSO and methanol (slightly) | ChemicalBook |

Key Research Application: Agonists of Nicotinic Acetylcholine Receptors for Cognitive Disorders

A significant and well-documented application of this compound is its use as a key reagent in the synthesis of potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) agonists. These compounds have shown promise in the treatment of cognitive deficits associated with neurological and psychiatric conditions, including Alzheimer's disease.[3]

Mechanism of Action and Therapeutic Rationale

The α4β2 nAChR is a subtype of nicotinic receptor found in the brain that is involved in various cognitive functions, including learning, memory, and attention. Agonists of this receptor can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer's disease. The therapeutic strategy is to develop selective α4β2 nAChR agonists that can improve cognitive function with minimal side effects.

Case Study: Synthesis of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446)

A prime example of the successful application of this compound is in the synthesis of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, a novel and highly selective α4β2 nAChR agonist.[3] This compound has advanced to clinical trials for the treatment of Alzheimer's disease.[3]

The synthesis involves the acylation of a diazabicyclic amine with this compound. The furan ring and the exocyclic carbonyl group act as crucial hydrogen bond acceptors, while the endocyclic secondary amino group provides a cationic center, all of which are essential for optimal interaction with the receptor.[3]

Figure 1: Synthesis and Mechanism of Action of TC-6683.

Detailed Experimental Protocol: Synthesis of TC-6683

The following protocol is adapted from the primary literature describing the discovery of TC-6683.[3]

Step 1: Activation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to afford the crude 5-chlorofuran-2-carbonyl chloride. Use this acyl chloride in the next step without further purification.

Step 2: Acylation of 3,7-diazabicyclo[3.3.0]octane

-

Dissolve 3,7-diazabicyclo[3.3.0]octane (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add the crude 5-chlorofuran-2-carbonyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane.

Potential Application: Development of Novel Antimicrobial Agents

The furan scaffold is a component of many compounds with demonstrated antimicrobial activity.[1][4] The unique structure of this compound makes it an attractive starting point for the synthesis of novel antimicrobial agents.

Rationale for Antimicrobial Drug Design

The carboxylic acid moiety of this compound can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide chemical space. By coupling the 5-chlorofuran-2-carbonyl moiety to various amines or alcohols, libraries of new compounds can be generated and screened for antimicrobial activity against a panel of clinically relevant bacteria and fungi. The chlorine atom can also be a site for further modification, or it can contribute to the overall lipophilicity and electronic properties of the molecule, which can influence its antimicrobial potency.

Proposed Synthetic Workflow for Antimicrobial Screening

Figure 2: Workflow for the development of antimicrobial agents.

Key Experimental Protocol: Synthesis of a 5-Chlorofuran-2-carboxamide Library

-

In a 96-well plate, add a solution of this compound (1.0 eq) in DMF to each well.

-

To each well, add a solution of a unique amine (1.1 eq) from a diverse amine library in DMF.

-

Add a solution of a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) in DMF to each well.

-

Seal the plate and shake at room temperature overnight.

-

Quench the reactions by adding water to each well.

-

Extract the products using an automated liquid handling system with ethyl acetate.

-

Evaporate the solvent to yield the crude amide products.

-

Analyze the purity of the compounds by LC-MS and purify a selection of promising candidates by preparative HPLC.

Potential Application: Design of Novel Anti-inflammatory Drugs

Furan-containing compounds have also been investigated for their anti-inflammatory properties.[2][5] this compound can serve as a scaffold for the development of new anti-inflammatory agents, potentially acting through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production.

Rationale and Design Strategy

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety, which is crucial for their activity. The this compound core can be elaborated with various substituents to mimic the pharmacophores of known anti-inflammatory drugs or to explore novel binding interactions with inflammatory targets. The chlorine atom can be strategically employed to enhance binding affinity or to modulate the pharmacokinetic properties of the designed molecules.

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery. Its demonstrated utility in the synthesis of a clinical candidate for the treatment of cognitive disorders highlights its importance. Furthermore, its adaptable structure provides a solid foundation for the rational design and synthesis of novel antimicrobial and anti-inflammatory agents. The experimental protocols and strategic workflows outlined in this guide are intended to facilitate the exploration of this promising scaffold and accelerate the discovery of new and effective therapeutics.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a novel highly selective α4β2 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Emergence of a Versatile Heterocycle: A Technical Guide to the History and Synthesis of 5-Chlorofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorofuran-2-carboxylic acid, a halogenated derivative of the furan series, represents a significant building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. While the definitive moment of its initial discovery remains elusive in the annals of chemical literature, its history is intrinsically linked to the broader exploration of furan chemistry, which dates back to the late 18th century. This in-depth technical guide provides a comprehensive overview of the synthesis, historical context, and scientific significance of this versatile compound. By examining the evolution of its preparatory methods, from early oxidative processes to more refined ester hydrolysis techniques, we gain insight into the enduring utility and adaptability of furan derivatives in chemical research and development.

Introduction: The Furan Core and the Genesis of a Field

The story of this compound begins not with its own discovery, but with that of its parent compound, 2-furoic acid. The earliest recorded isolation of a furan derivative was in 1780 by Carl Wilhelm Scheele, who described 2-furoic acid.[1] This seminal event laid the groundwork for the exploration of a new class of heterocyclic compounds. Furan and its derivatives, characterized by a five-membered aromatic ring containing one oxygen atom, have since become foundational components in medicinal chemistry and materials science.[1] Their unique electronic and steric properties often serve as effective bioisosteres for phenyl rings, enhancing metabolic stability and receptor binding interactions in bioactive molecules.[2]

The introduction of a chlorine atom at the 5-position of the furan-2-carboxylic acid scaffold significantly influences the molecule's reactivity and potential applications. This halogenation provides a key functional handle for further chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecular architectures.

The Synthetic Evolution: From Oxidation to Saponification